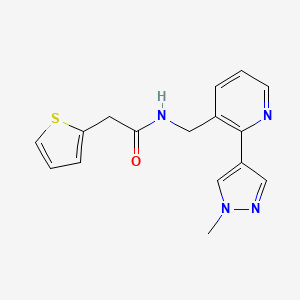

![molecular formula C21H18N6O3 B2490306 1-{[3-(3,4-ジメチルフェニル)-1,2,4-オキサジアゾール-5-イル]メチル}-5-フェニル-1H,3aH,4H,5H,6H,6aH-ピロロ[3,4-d][1,2,3]トリアゾール-4,6-ジオン CAS No. 1251696-18-0](/img/structure/B2490306.png)

1-{[3-(3,4-ジメチルフェニル)-1,2,4-オキサジアゾール-5-イル]メチル}-5-フェニル-1H,3aH,4H,5H,6H,6aH-ピロロ[3,4-d][1,2,3]トリアゾール-4,6-ジオン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

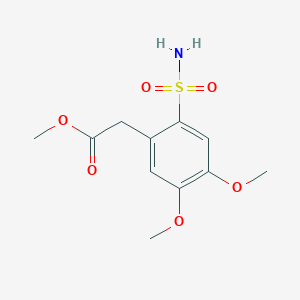

1-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon. The presence of nitrogen and oxygen atoms in the structure of this compound makes it particularly interesting for various scientific applications.

科学的研究の応用

その他の潜在的な用途

上記の分野以外にも、研究者たちは新規用途の探求を続けています。これには、心血管疾患、神経疾患、代謝性疾患における役割が含まれます。さらに、臨床使用のための薬物類似性とADME-Tox特性を最適化するための取り組みが進められています。

要約すると、この化合物の多様な薬理活性は、研究の興味深い対象となっています。そのユニークな化学構造は、創薬と治療革新のための多くの機会を提供します。 しかし、その可能性を完全に解き放ち、臨床応用に移すには、さらなる研究が不可欠です . 🌟

作用機序

Target of action

The compound contains a 1,2,4-oxadiazole ring and a 1,2,3-triazole ring. Compounds containing these rings have been reported to exhibit a variety of biological activities . They might interact with a range of biological targets, but without specific studies on this compound, it’s hard to predict the exact targets.

Mode of action

The mode of action would depend on the specific biological targets of the compound. For example, some 1,2,4-oxadiazole and 1,2,3-triazole derivatives have been reported to have antimicrobial activity, potentially by interacting with enzymes involved in bacterial cell wall synthesis .

Biochemical pathways

Again, this would depend on the specific targets of the compound. If the compound has antimicrobial activity, it might affect the biochemical pathways involved in bacterial cell wall synthesis .

Result of action

The molecular and cellular effects of the compound would depend on its mode of action and the specific biochemical pathways it affects. For example, if it has antimicrobial activity, it might lead to the death of bacterial cells .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves multiple steps. One common method includes the formation of the oxadiazole ring through the reaction of hydrazides with carboxylic acids or their derivatives. The triazole ring can be synthesized using click chemistry, which involves the cycloaddition of azides and alkynes .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield.

化学反応の分析

Types of Reactions

1-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups within the compound.

Substitution: Substitution reactions can introduce new functional groups into the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce

特性

IUPAC Name |

3-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N6O3/c1-12-8-9-14(10-13(12)2)19-22-16(30-24-19)11-26-18-17(23-25-26)20(28)27(21(18)29)15-6-4-3-5-7-15/h3-10,17-18H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGUDLPOXOACCTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC=CC=C5)N=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2490223.png)

![methyl 2-[8-bromo-6-methyl-4-oxo-2-(trifluoromethyl)-3,4-dihydroquinazolin-3-yl]acetate](/img/structure/B2490229.png)

![methyl 4,5-dimethyl-2-[3-(4-nitrophenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate](/img/structure/B2490230.png)

![1-[(tert-Butyldimethylsilyl)oxy]-1-cyclopropylbut-3-en-2-one](/img/structure/B2490231.png)

![N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2490232.png)

![N-(4-ethylphenyl)-2-{[5-(3-methoxypropyl)-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2490235.png)

![N-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methyl}cyclohexanecarboxamide](/img/structure/B2490245.png)